molecular formula C3H6N4S B1277840 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 66870-09-5

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1277840
CAS No.: 66870-09-5
M. Wt: 130.17 g/mol
InChI Key: FMOWTLWMBHFCJY-UHFFFAOYSA-N
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Description

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a methyl group, and a thiol group attached to the triazole ring. The unique structure of this compound imparts it with significant chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, this compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance. Furthermore, this compound can affect the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound is also known to inhibit or activate enzymes by interacting with their active sites or allosteric sites. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes, such as antioxidant defense mechanisms. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Studies have identified threshold levels beyond which the adverse effects of this compound become significant, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways. This compound can also affect the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy metabolism. Additionally, this compound can modulate the activity of coenzymes and cofactors, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound may also accumulate in specific cellular compartments, depending on its affinity for certain biomolecules. The distribution of this compound within tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the mitochondria can influence energy metabolism, while its localization in the nucleus can affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol can be achieved through several synthetic routes. One common method involves the condensation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with equimolar amounts of aldehydes or ketones in the presence of a suitable catalyst. For example, the reaction with 5-nitrosalicylaldehyde in methanol yields a tridentate ligand in high yield .

Another approach involves the reaction of 3-amino-1,2,4-triazole with various β-dicarbonyl compounds in ortho-phosphoric acid, leading to the formation of pyrazolyl [1,2,4]triazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both an amino group and a thiol group on the triazole ring, which imparts it with distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-amino-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOWTLWMBHFCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398730
Record name 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66870-09-5
Record name NSC95940
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Record name 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol
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